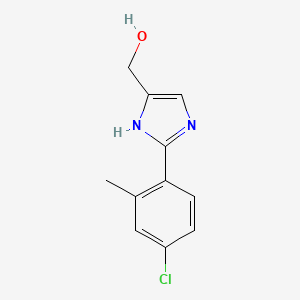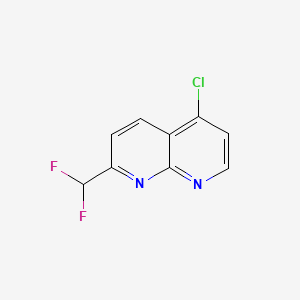![molecular formula C19H26N2O3 B13685966 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant stability and reactivity. The compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . This process often includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold . Industrial production methods may involve the use of advanced catalytic processes and large-scale reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the aldehyde group into a carboxylic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the bicyclic structure.
Condensation: It can react with acyl chlorides or anhydrides to form amides or esters.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde can be compared with other similar compounds such as:
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the scaffold.
8-Boc-3,8-diazabicyclo[3.2.1]octane: Another related compound used in the preparation of pharmaceutical derivatives.
3-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound shares the core structure but lacks the Boc protecting group and the aldehyde functionality.
The uniqueness of 3-Benzyl-8-Boc-3,8-diazabicyclo[32
Eigenschaften
Molekularformel |
C19H26N2O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
tert-butyl 3-benzyl-1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-16-9-10-19(21,14-22)13-20(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
InChI-Schlüssel |
AHVJZHDIBISBPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)CC3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


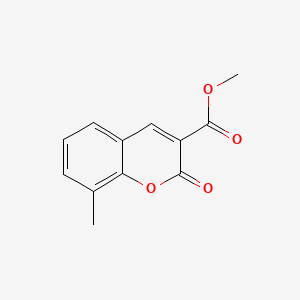
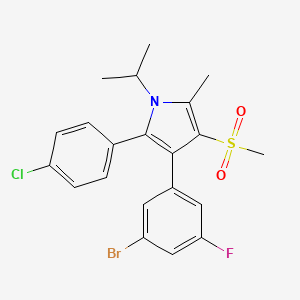
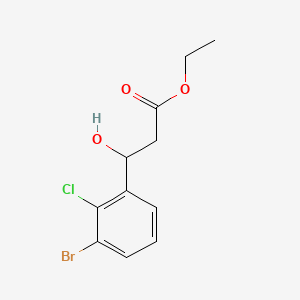
![1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)
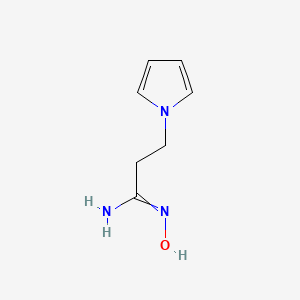
![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)

![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)

